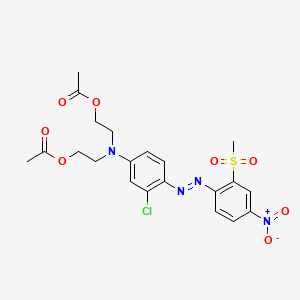![molecular formula C13H21FN2O B14691613 1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea CAS No. 33021-83-9](/img/structure/B14691613.png)
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluoroethyl group and a tricyclo[3.3.1.13,7]decane moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea typically involves the reaction of tricyclo[3.3.1.13,7]decane with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea involves its interaction with specific molecular targets. The fluoroethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to modulation of their activity. The tricyclo[3.3.1.13,7]decane moiety provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- 1-(2-Bromoethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
- 1-(2-Iodoethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea
Uniqueness
1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
33021-83-9 |
|---|---|
分子式 |
C13H21FN2O |
分子量 |
240.32 g/mol |
IUPAC 名称 |
1-(2-adamantyl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C13H21FN2O/c14-1-2-15-13(17)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2,(H2,15,16,17) |
InChI 键 |
DUSFLQCEUXZSMO-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


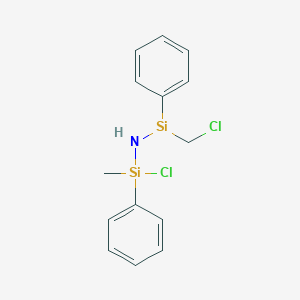
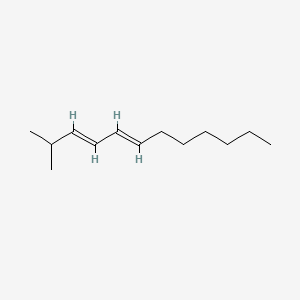
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
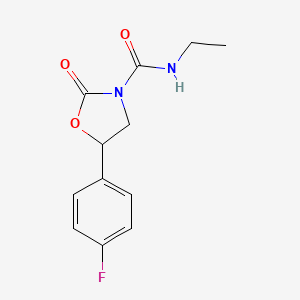
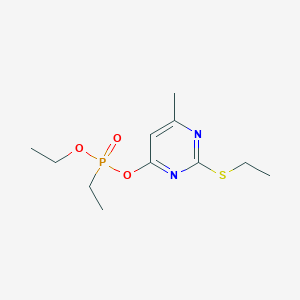

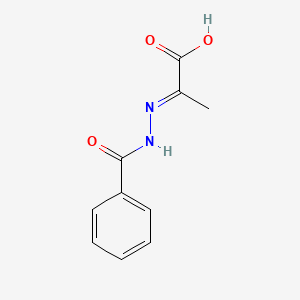


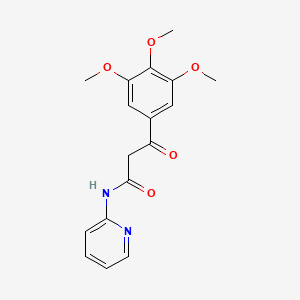
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
